molecular formula C16H18FN3O2S B2946792 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 2034401-87-9

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2946792
CAS RN: 2034401-87-9
M. Wt: 335.4
InChI Key: BHULWJUACBEGPS-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide, also known as FX125L, is a novel small molecule drug candidate that has been developed for the treatment of cancer.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. The drug has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs.

Mechanism of Action

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide works by inhibiting the activity of a protein called thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting thymidylate synthase, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide prevents the cancer cells from replicating their DNA and dividing, leading to their death.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. The drug is metabolized in the liver and excreted through the kidneys. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is its low toxicity, which makes it a promising drug candidate for cancer treatment. However, the drug is still in the preclinical stage of development, and further studies are needed to evaluate its safety and efficacy in humans. Additionally, the synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

Future research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide should focus on evaluating its safety and efficacy in clinical trials, as well as exploring its potential for combination therapy with other chemotherapy drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the drug's anticancer activity and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide involves several steps, including the preparation of the cyclohexylamine intermediate, the coupling of the intermediate with the thiophene carboxylic acid, and the final coupling with the fluoropyrimidine. The synthesis method has been optimized to ensure the purity and yield of the final product.

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-8-18-16(19-9-12)22-14-3-1-13(2-4-14)20-15(21)7-11-5-6-23-10-11/h5-6,8-10,13-14H,1-4,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULWJUACBEGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

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